7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Overview
Description
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a complex organic compound belonging to the pyrido[3,4-D]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a methylthio group attached to a tetrahydropyrido[3,4-D]pyrimidine core
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to interact with a variety of targets, including protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases , which could suggest that 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine might interact with its targets in a similar way.
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular pathways, including those involved in cell growth and metabolism .
Pharmacokinetics
The synthesis methods and reactivities of pyrimido[4,5-d]pyrimidines, which this compound is a part of, have been studied . These factors can influence the bioavailability of the compound.
Result of Action
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiallergic effects .
Action Environment
The compound’s stability might be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone.
Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydropyrido[3,4-D]pyrimidine core.
Functional Group Introduction: The benzyl and chlorine groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis starting from readily available raw materials. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The benzyl and chlorine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or chlorine positions .
Scientific Research Applications
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmacologically active molecules, including kinase inhibitors and neuroprotective agents.
Biological Studies: It is employed in studies investigating the biological activities of pyrido[3,4-D]pyrimidine derivatives, such as anti-inflammatory and antibacterial properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-4-pyrimidinone: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with significant biological activity.
Triazole-Pyrimidine Hybrids: Compounds with promising neuroprotective and anti-inflammatory properties.
Uniqueness
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is unique due to its specific combination of functional groups and its tetrahydropyrido[3,4-D]pyrimidine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-benzyl-4-chloro-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S/c1-20-15-17-13-10-19(8-7-12(13)14(16)18-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGYMZCMUSHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680931 | |
Record name | 7-Benzyl-4-chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859826-11-2 | |
Record name | 7-Benzyl-4-chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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